molecular formula C13H17NO4 B268309 4-Oxo-4-(3-propoxyanilino)butanoic acid

4-Oxo-4-(3-propoxyanilino)butanoic acid

Cat. No. B268309
M. Wt: 251.28 g/mol
InChI Key: WUTCOAPLYPWIFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Oxo-4-(3-propoxyanilino)butanoic acid, also known as PBA, is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. PBA is a derivative of butanoic acid and is known to exhibit unique biochemical and physiological effects. In

Mechanism of Action

The mechanism of action of 4-Oxo-4-(3-propoxyanilino)butanoic acid is not fully understood. However, it is believed that 4-Oxo-4-(3-propoxyanilino)butanoic acid exerts its effects by inhibiting the activity of certain enzymes and proteins in the body. 4-Oxo-4-(3-propoxyanilino)butanoic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in gene expression and cell differentiation. By inhibiting the activity of HDACs, 4-Oxo-4-(3-propoxyanilino)butanoic acid may be able to modulate gene expression and cell differentiation, leading to its anti-inflammatory and anti-cancer effects.
Biochemical and Physiological Effects:
4-Oxo-4-(3-propoxyanilino)butanoic acid has been shown to exhibit a range of biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer properties, 4-Oxo-4-(3-propoxyanilino)butanoic acid has been studied for its potential use in treating metabolic disorders such as diabetes and obesity. 4-Oxo-4-(3-propoxyanilino)butanoic acid has been shown to improve glucose tolerance and insulin sensitivity in animal models of diabetes and obesity. 4-Oxo-4-(3-propoxyanilino)butanoic acid has also been shown to exhibit neuroprotective effects, suggesting its potential use in treating neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-Oxo-4-(3-propoxyanilino)butanoic acid in lab experiments is its stability and solubility in water. 4-Oxo-4-(3-propoxyanilino)butanoic acid is also relatively easy to synthesize, making it a cost-effective option for researchers. However, one of the limitations of using 4-Oxo-4-(3-propoxyanilino)butanoic acid in lab experiments is its limited availability. 4-Oxo-4-(3-propoxyanilino)butanoic acid is not widely available commercially, and researchers may need to synthesize it themselves.

Future Directions

There are several future directions for research on 4-Oxo-4-(3-propoxyanilino)butanoic acid. One area of research is its potential use in treating neurodegenerative diseases. Further studies are needed to determine the efficacy of 4-Oxo-4-(3-propoxyanilino)butanoic acid in treating these diseases and to understand its mechanism of action. Another area of research is its potential use in treating metabolic disorders such as diabetes and obesity. Further studies are needed to determine the optimal dosage and duration of treatment with 4-Oxo-4-(3-propoxyanilino)butanoic acid in these conditions. Additionally, 4-Oxo-4-(3-propoxyanilino)butanoic acid may have potential applications in the field of agriculture, as it has been shown to exhibit herbicidal properties. Further studies are needed to explore this potential application of 4-Oxo-4-(3-propoxyanilino)butanoic acid.

Synthesis Methods

The synthesis of 4-Oxo-4-(3-propoxyanilino)butanoic acid involves the reaction of 4-oxobutanoic acid with 3-propoxyaniline. The reaction is carried out in the presence of a catalyst such as triethylamine. The resulting product is then purified using column chromatography to obtain pure 4-Oxo-4-(3-propoxyanilino)butanoic acid.

Scientific Research Applications

4-Oxo-4-(3-propoxyanilino)butanoic acid has been extensively studied for its potential applications in various fields. One of the most significant applications of 4-Oxo-4-(3-propoxyanilino)butanoic acid is in the field of medicine. 4-Oxo-4-(3-propoxyanilino)butanoic acid has been shown to exhibit anti-inflammatory and anti-cancer properties. It has also been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

Product Name

4-Oxo-4-(3-propoxyanilino)butanoic acid

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

4-oxo-4-(3-propoxyanilino)butanoic acid

InChI

InChI=1S/C13H17NO4/c1-2-8-18-11-5-3-4-10(9-11)14-12(15)6-7-13(16)17/h3-5,9H,2,6-8H2,1H3,(H,14,15)(H,16,17)

InChI Key

WUTCOAPLYPWIFT-UHFFFAOYSA-N

SMILES

CCCOC1=CC=CC(=C1)NC(=O)CCC(=O)O

Canonical SMILES

CCCOC1=CC=CC(=C1)NC(=O)CCC(=O)O

Origin of Product

United States

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